4-Methylhex-1-yn-3-amine hydrochloride 4-Methylhex-1-yn-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13753858
InChI: InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H
SMILES: CCC(C)C(C#C)N.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol

4-Methylhex-1-yn-3-amine hydrochloride

CAS No.:

Cat. No.: VC13753858

Molecular Formula: C7H14ClN

Molecular Weight: 147.64 g/mol

* For research use only. Not for human or veterinary use.

4-Methylhex-1-yn-3-amine hydrochloride -

Specification

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
IUPAC Name 4-methylhex-1-yn-3-amine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c1-4-6(3)7(8)5-2;/h2,6-7H,4,8H2,1,3H3;1H
Standard InChI Key UBABVJKAKWOXKC-UHFFFAOYSA-N
SMILES CCC(C)C(C#C)N.Cl
Canonical SMILES CCC(C)C(C#C)N.Cl

Introduction

Chemical and Structural Properties

4-Methylhex-1-yn-3-amine hydrochloride belongs to the class of propargylamines, characterized by a terminal alkyne (-C≡CH) and an amine group (-NH₂) attached to adjacent carbon atoms. The hydrochloride salt stabilizes the amine moiety, improving its handling and storage properties.

Molecular Characteristics

Key molecular properties are summarized below:

PropertyValue
Molecular FormulaC₇H₁₄ClN
Molecular Weight147.64 g/mol
IUPAC Name4-methylhex-1-yn-3-amine hydrochloride
CAS Registry Number2703752-14-9
Purity≥95%
Physical FormSolid
Storage ConditionsInert atmosphere, room temperature

The compound’s InChI key (UBABVJKAKWOXKC-UHFFFAOYSA-N) confirms its stereochemical uniqueness . Its structure enables participation in diverse reactions, including electrophilic additions (via the alkyne) and nucleophilic substitutions (via the amine) .

Synthesis and Optimization

Industrial Synthesis

The primary synthesis route involves the reaction of 4-methylhex-1-yn-3-amine with hydrochloric acid under controlled conditions . Key steps include:

  • Alkyne-Amine Coupling: Formation of the propargylamine backbone via nucleophilic addition.

  • Salt Formation: Treatment with HCl to precipitate the hydrochloride salt.

  • Purification: Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensure ≥95% purity.

A typical reaction yield exceeds 80%, with optimization focusing on minimizing byproducts such as over-alkylated amines or alkyne oligomers .

Asymmetric Synthesis Considerations

While industrial methods prioritize yield, academic protocols emphasize enantioselective synthesis. The PDF source outlines strategies for chiral amino acid derivatives, which can be adapted for 4-methylhex-1-yn-3-amine hydrochloride:

  • Chiral Auxiliaries: Use of (S)- or (R)-oxazinones to induce asymmetry during alkylation .

  • Catalytic Hydrogenation: Stereoselective reduction of intermediates using palladium or nickel catalysts .

These methods remain theoretical for this specific compound but highlight potential avenues for producing enantiomerically pure forms.

Applications in Synthetic Chemistry

Building Block for Complex Molecules

The dual functionality of 4-methylhex-1-yn-3-amine hydrochloride enables its use in:

  • Peptide Synthesis: Incorporation into non-proteogenic amino acids for peptide backbone modifications .

  • Heterocycle Formation: Cyclization reactions to generate pyrroles or pyridines via alkyne-amine coupling.

Pharmaceutical Intermediates

The compound’s amine group facilitates interactions with biological targets, making it valuable for:

  • Enzyme Inhibitors: Structural mimicry of natural substrates in kinase or protease inhibition.

  • Neuromodulators: Functionalization to mimic neurotransmitters like dopamine or serotonin.

ParameterDetails
Hazard StatementsH302, H315, H319, H335
Precautionary MeasuresP261, P264, P270, P271, P280
First AidRinse skin/eyes, seek medical attention

The compound is classified as harmful if swallowed (H302) and causes skin/eye irritation (H315/H319) . Proper personal protective equipment (PPE) and ventilation are mandatory during handling.

Future Directions

Research gaps include:

  • Toxicological Studies: Long-term exposure risks in industrial settings.

  • Enantioselective Synthesis: Scalable methods for chiral variants.

  • Novel Applications: Exploration in materials science (e.g., conductive polymers).

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